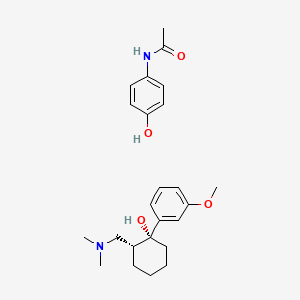
Acetaminophen and tramadol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen and tramadol is a combination medication used for the short-term treatment of severe acute pain. Acetaminophen is an analgesic and antipyretic agent, while tramadol is a centrally acting synthetic opioid analgesic. This combination provides better pain relief than either medication used alone, making it effective for managing moderate to severe pain .
準備方法
化学反応の分析
Oxidation: Acetaminophen can undergo oxidation to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Substitution: Both acetaminophen and tramadol can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents for acetaminophen.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents for tramadol.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: NAPQI from acetaminophen.
Reduction: O-desmethyltramadol from tramadol.
Substitution: Various halogenated derivatives of this compound.
科学的研究の応用
作用機序
類似化合物との比較
Acetaminophen vs. Ibuprofen: Both are analgesics and antipyretics, but ibuprofen also has anti-inflammatory properties.
Tramadol vs. Morphine: Both are opioid analgesics, but tramadol has a lower potential for addiction and abuse compared to morphine.
Acetaminophen and Tramadol vs. Codeine and Acetaminophen: The combination of this compound provides more effective pain relief with a lower risk of side effects compared to codeine and acetaminophen.
Similar Compounds
Acetaminophen: Ibuprofen, aspirin, naproxen.
Tramadol: Morphine, codeine, oxycodone.
特性
CAS番号 |
147630-09-9 |
|---|---|
分子式 |
C24H34N2O4 |
分子量 |
414.5 g/mol |
IUPAC名 |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H25NO2.C8H9NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;1-6(10)9-7-2-4-8(11)5-3-7/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;2-5,11H,1H3,(H,9,10)/t14-,16+;/m1./s1 |
InChIキー |
YEYSQTFJKAWMNG-XMZRARIVSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
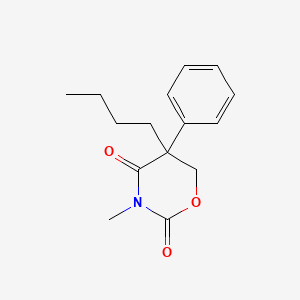
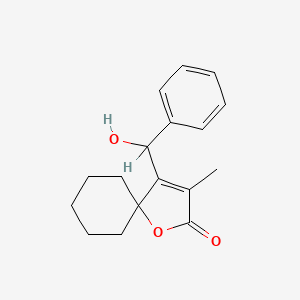
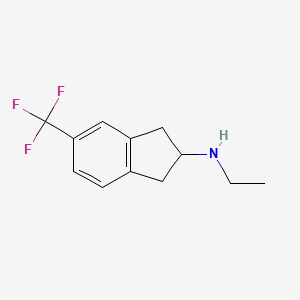
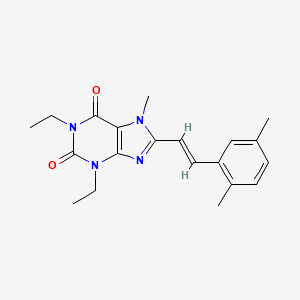
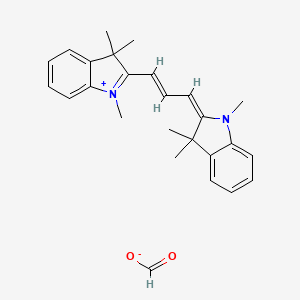
![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

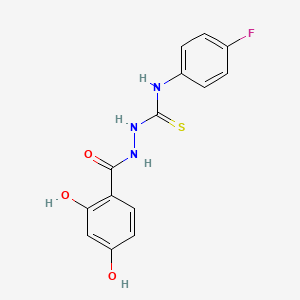
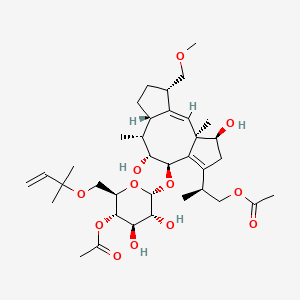
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
